molecular formula C12H24N2O2 B3170241 (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate CAS No. 942125-59-9

(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate

Cat. No.: B3170241
CAS No.: 942125-59-9
M. Wt: 228.33
InChI Key: XKLDSRDAJRHFIY-AOOOYVTPSA-N
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Description

(3R,5S)-tert-Butyl 3,4,5-trimethylpiperazine-1-carboxylate (CAS 1152111-15-3) is a chiral piperazine derivative protected by a Boc (tert-butoxycarbonyl) group, serving as a valuable synthetic intermediate and building block in medicinal chemistry. With a molecular formula of C12H24N2O2 and a molecular weight of 228.34 g/mol, this compound is characterized by its specific (3R,5S) stereochemistry at two of its three methyl-substituted positions on the piperazine ring . The Boc protecting group enhances the compound's stability and is readily removable under mild acidic conditions, allowing for further functionalization of the secondary amine. This makes it a versatile precursor in organic synthesis, particularly for the development of more complex, stereospecific molecules. Its primary research application is in the field of drug discovery, where it has been identified as a key intermediate in the synthesis of polycyclic compounds that act as Toll-like Receptor (TLR) 7 and 8 antagonists . These antagonists are being investigated for the treatment of various immune disorders, highlighting the compound's role in the development of potential new immunotherapies. For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3R,5S)-3,4,5-trimethylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLDSRDAJRHFIY-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential applications in treating various neurological disorders. This article reviews its biological activity, synthesizing data from diverse research studies and case reports.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its piperazine core with three methyl groups at positions 3, 4, and 5, and a tert-butyl ester at the carboxylic acid position. This configuration is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that derivatives of piperazine compounds exhibit neuroprotective properties. For instance, compounds similar to this compound have shown the ability to protect astrocytes against amyloid-beta (Aβ) toxicity in Alzheimer's models by reducing inflammatory cytokine production .
  • Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase and β-secretase, which are critical in the pathophysiology of Alzheimer's disease .

Case Study 1: Neuroprotection Against Aβ Toxicity

A study investigated the effects of a piperazine derivative on astrocyte cell viability in the presence of Aβ 1-42. The results demonstrated that treatment with the compound led to a significant increase in cell viability compared to untreated controls. Specifically:

  • Cell Viability : Treated astrocytes showed approximately 63% viability , compared to 44% in untreated cells exposed to Aβ .

Case Study 2: Enzymatic Inhibition

Another study focused on the inhibition of β-secretase and acetylcholinesterase by related piperazine compounds. The findings indicated:

  • IC50 Values : The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition and a K_i value of 0.17 μM for acetylcholinesterase inhibition .

Data Tables

Biological ActivityMeasurementResult
Cell Viability (Aβ Treatment)% Viability63% (Treated) vs. 44% (Untreated)
β-Secretase InhibitionIC5015.4 nM
Acetylcholinesterase InhibitionK_i0.17 μM

The neuroprotective mechanism involves modulation of inflammatory pathways activated by Aβ aggregates. The compound appears to reduce tumor necrosis factor-alpha (TNF-α) levels while promoting cell survival under stress conditions induced by Aβ .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s structural analogs differ in substituent positions, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Stereochemistry Molecular Formula Key Applications
(3R,5S)-tert-Butyl 3,4,5-trimethylpiperazine-1-carboxylate 1152111-15-3 3,4,5-trimethyl (3R,5S) C₁₃H₂₄N₂O₂ Pharmaceutical intermediate
tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate 639068-43-2 2,6-dimethyl cis C₁₁H₂₂N₂O₂ Chiral ligand synthesis
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 163765-44-4 3,5-dimethyl (3R,5R) C₁₁H₂₂N₂O₂ Asymmetric catalysis
tert-Butyl 2,5,5-trimethylpiperazine-1-carboxylate 308109-96-8 2,5,5-trimethyl Not specified C₁₂H₂₄N₂O₂ Intermediate for kinase inhibitors
tert-Butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate N/A 4-(trifluoromethylbenzyl) N/A C₂₃H₃₄BF₃N₂O₄ Boron-containing coupling reagent

Stereochemical Influence

The (3R,5S) configuration of the target compound distinguishes it from diastereomers like (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate (CAS 163765-44-4). This stereochemical variation impacts intermolecular interactions, such as hydrogen bonding and steric hindrance, which are critical in enantioselective synthesis or drug-receptor binding .

Physicochemical Properties

  • Purity and Handling : The target compound is typically available at ≥95% purity, similar to analogs like tert-butyl 4-(trifluoromethyl)benzyl derivatives .
  • Hazard Profile : While many tert-butyl piperazine carboxylates share warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335), the absence of reactive halides or boronate groups in the target compound may reduce acute toxicity risks .

Pharmaceutical Relevance

The compound’s trimethyl-substituted piperazine core is structurally analogous to intermediates used in kinase inhibitor synthesis (e.g., CAS 308109-96-8 in ). Its stereochemistry aligns with scaffolds for central nervous system (CNS) drugs, where chirality dictates blood-brain barrier permeability.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate?

  • Methodological Answer : Synthesis of stereochemically complex piperazine derivatives requires precise control of reaction conditions. Key parameters include:

  • Temperature : Low temperatures (e.g., 0–5°C) to minimize racemization during functional group additions .
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity and stability of intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, particularly in Suzuki-Miyaura or Buchwald-Hartwig aminations .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether for isolating high-purity products (>95%) .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, distinct coupling constants (e.g., J = 6.8 Hz) in NOESY spectra confirm spatial arrangements of methyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and assess enantiomeric excess (ee) .
  • Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 372.2 [M+H]⁺) validate molecular formula .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the tert-butyl carbamate group .
  • Use amber vials to avoid photodegradation of the piperazine ring .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring be achieved to modify biological activity?

  • Methodological Answer :

  • Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to temporarily block specific nitrogen sites, enabling selective alkylation or acylation at the 3- and 5-positions .
  • Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 100°C for 3 hours) while maintaining regioselectivity in cross-coupling reactions .
  • Computational Modeling : DFT calculations to predict steric and electronic effects of substituents on reaction pathways .

Q. What analytical approaches resolve contradictions in reported bioactivity data for structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare binding affinities (e.g., IC₅₀ values) of analogs with varying substituents (e.g., trifluoromethyl vs. nitro groups) to identify critical pharmacophores .
  • Cellular Assays : Use isogenic cell lines to isolate target-specific effects (e.g., enzyme inhibition vs. receptor antagonism) .
  • Meta-Analysis : Cross-reference published datasets (e.g., ChEMBL, PubChem) to identify outliers or methodological biases .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

  • Methodological Answer :

  • Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Plasma Protein Binding Assays : Ultrafiltration followed by HPLC quantification to assess unbound fraction .
  • Metabolite Identification : Liver microsome incubations with NADPH to detect oxidative metabolites (e.g., N-demethylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate
Reactant of Route 2
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(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate

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